molecular formula C12H14FNOS B14754475 (2-Fluoro-4-methylphenyl)(thiomorpholino)methanone

(2-Fluoro-4-methylphenyl)(thiomorpholino)methanone

Cat. No.: B14754475
M. Wt: 239.31 g/mol
InChI Key: DIRZWZIRRZUVJE-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methylphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14FNO2S It is characterized by the presence of a fluorine atom, a methyl group, and a thiomorpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 2-fluoro-4-methylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methylphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-4-methylphenyl)(thiomorpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and thiomorpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone
  • 2-Fluoro-4-methylaniline
  • 2-Fluoro-4-methylphenol

Uniqueness

(2-Fluoro-4-methylphenyl)(thiomorpholino)methanone is unique due to the presence of both a fluorine atom and a thiomorpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14FNOS

Molecular Weight

239.31 g/mol

IUPAC Name

(2-fluoro-4-methylphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H14FNOS/c1-9-2-3-10(11(13)8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

DIRZWZIRRZUVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCSCC2)F

Origin of Product

United States

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